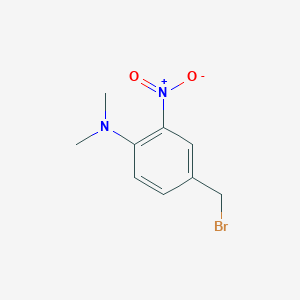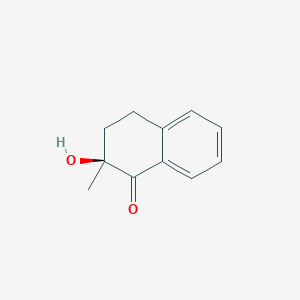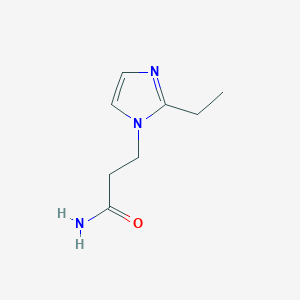
3-(2-Ethyl-1H-imidazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethyl-1H-imidazol-1-yl)propanamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .
Méthodes De Préparation
The synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)propanamide can be achieved through several methods. One common approach involves the reaction of 2-ethylimidazole with 3-bromopropionamide under basic conditions. The reaction typically proceeds as follows:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia in the presence of an acid catalyst to form imidazole derivatives.
Wallach Synthesis: This method involves the cyclization of N-substituted glycine derivatives in the presence of a dehydrating agent.
Industrial Production: Industrial production methods often involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Analyse Des Réactions Chimiques
3-(2-Ethyl-1H-imidazol-1-yl)propanamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
3-(2-Ethyl-1H-imidazol-1-yl)propanamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2-Ethyl-1H-imidazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
3-(2-Ethyl-1H-imidazol-1-yl)propanamide can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole core.
Etonitazene: An analgesic with an imidazole ring.
Omeprazole: An antiulcer agent containing an imidazole moiety.
These compounds share the imidazole core but differ in their substituents and biological activities, highlighting the unique properties of this compound .
Propriétés
Numéro CAS |
111830-39-8 |
|---|---|
Formule moléculaire |
C8H13N3O |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
3-(2-ethylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C8H13N3O/c1-2-8-10-4-6-11(8)5-3-7(9)12/h4,6H,2-3,5H2,1H3,(H2,9,12) |
Clé InChI |
XCMKHBIGRSSPLM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CN1CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



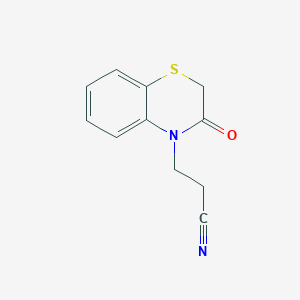

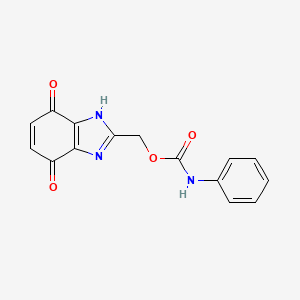

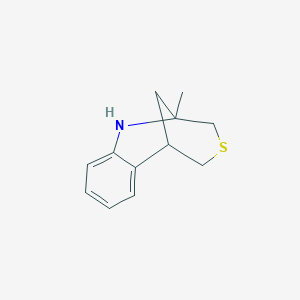
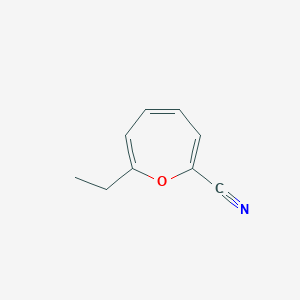
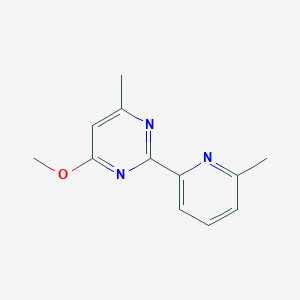
![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
